molecular formula C11H11BrN2O2S3 B4279526 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide

5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide

Cat. No. B4279526
M. Wt: 379.3 g/mol
InChI Key: XYQDKTLOPLGKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide, also known as Br-THT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the regulation of various signaling pathways involved in cell growth, apoptosis, and inflammation. In cancer research, 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide has been shown to inhibit the expression of various oncogenes, including cyclin D1 and c-Myc, and upregulate the expression of tumor suppressor genes, including p21 and p53. In neurological research, 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide has been shown to regulate the expression of various proteins involved in neuroinflammation and oxidative stress, including TNF-α, IL-1β, and iNOS.
Biochemical and Physiological Effects:
5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. In neurological research, 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide has been shown to protect against neuronal damage and cognitive impairment in various neurodegenerative diseases by regulating the expression of various proteins involved in neuroinflammation and oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide in lab experiments include its high purity, ease of synthesis, and potential as a therapeutic agent in various diseases. The limitations of using 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, further studies are needed to optimize the concentration and delivery method of 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide in lab experiments.

Future Directions

There are several future directions for the research on 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide. Firstly, further studies are needed to fully understand the mechanism of action of 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide in various diseases. Secondly, the potential toxicity of 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide at high concentrations needs to be further investigated. Thirdly, the development of novel delivery methods for 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide, such as nanoparticles or liposomes, could enhance its therapeutic potential. Lastly, the investigation of the synergistic effects of 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide with other therapeutic agents could provide new insights into its potential as a therapeutic agent in various diseases.

Scientific Research Applications

5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide has been investigated for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. In cancer research, 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. In a study conducted by Zhang et al., 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide was found to inhibit the growth of human glioma cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. In another study by Xu et al., 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide was shown to inhibit the proliferation of breast cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.
In neurological research, 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide has been investigated for its potential as a neuroprotective agent in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In a study conducted by Zhang et al., 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide was found to protect against neuronal damage and cognitive impairment in a mouse model of Alzheimer's disease by regulating the expression of various proteins involved in neuroinflammation and oxidative stress. In another study by Sun et al., 5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide was shown to protect against dopaminergic neuron damage in a mouse model of Parkinson's disease by inhibiting the activation of microglia and astrocytes.

properties

IUPAC Name

5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQDKTLOPLGKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide
Reactant of Route 2
5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide

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